molecular formula C8H9N5O5 B7944999 [[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate

[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate

Cat. No.: B7944999
M. Wt: 255.19 g/mol
InChI Key: NKEKFGDSLGKSTH-UHFFFAOYSA-N
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Description

[[N’-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate is a chemical compound with the molecular formula C8H10N4O2. It is known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitro group, a methyl group, and a carbamimidoyl group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[N’-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate typically involves the reaction of 2-amino-4-nitrotoluene with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as tetrabutylammonium iodide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of [[N’-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring of reaction parameters are essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

[[N’-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenyl ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of [[N’-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of [[N’-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate depend on the type of reaction and the reagents used. For example, reduction reactions can yield amino derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

[[N’-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [[N’-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to interact with different molecular targets, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-nitrophenylguanidine: Similar in structure but lacks the nitrate group.

    N-(2-methyl-5-nitrophenyl)guanidine: Another similar compound with slight structural differences.

Uniqueness

[[N’-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate is unique due to the presence of both the nitro and carbamimidoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O5/c1-5-2-3-6(12(14)15)4-7(5)10-8(9)11-18-13(16)17/h2-4H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEKFGDSLGKSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)NO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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